molecular formula C10H17F2NO3 B1396837 (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1207852-93-4

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1396837
M. Wt: 237.24 g/mol
InChI Key: GRUBQHUBZNSRIH-BQBZGAKWSA-N
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Description

“(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate”, also known as MK-8245, is a pyrrolidine-based compound. It has the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol . This compound has gained increasing importance in scientific research due to its various physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H17F2NO3 . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The specific arrangement of these atoms in the molecule determines its 3D structure, which is crucial for its chemical properties and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.

Scientific Research Applications

Synthesis and Medicinal Chemistry

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate and its derivatives are primarily used in synthesis and medicinal chemistry. A key application is in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized from N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are obtained by double fluorination of N-protected 4-hydroxyproline (Singh & Umemoto, 2011).

Stereoselective Synthesis

This compound plays a role in stereoselective synthesis, as seen in the preparation of specific ketoester derivatives. These derivatives are synthesized using a ruthenium-BINAP complex with (2S-4R)-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, showcasing the compound's utility in creating chiral molecules (King, Armstrong, & Keller, 2005).

Peptide Research

The (2S,4S) and (2S,4R) variants of perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound , have been synthesized for use in peptide research. These amino acids display distinct conformational preferences and are useful in the sensitive detection of peptides by 19F NMR, which is significant for probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Application in Chiral Auxiliary

It is also used as a chiral auxiliary in stereoselective alkylation reactions, as demonstrated in the dynamic kinetic resolution of α-Bromo amides with malonic ester enolates. This exemplifies its role in the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Novel Synthesis Methods

The compound has also been involved in innovative synthesis methods, such as an intramolecular defluorinative cyclization approach to create difluoromethylated quinazolic acid derivatives, indicating its utility in novel synthetic pathways (Hao, Ohkura, Amii, & Uneyama, 2000).

properties

IUPAC Name

tert-butyl (2S,4S)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBQHUBZNSRIH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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